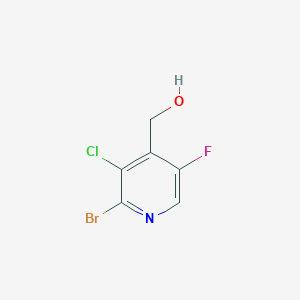

(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

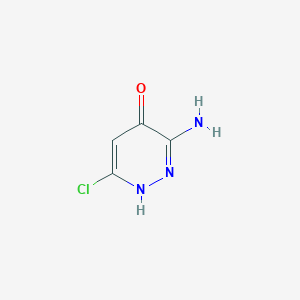

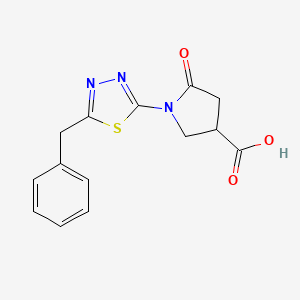

“(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol” is a chemical compound with a molecular formula of C6H5BrClFNO . It is a solid substance and is used in various chemical reactions .

Molecular Structure Analysis

The InChI code for “(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol” is 1S/C6H5BrFNO/c7-6-5 (8)4 (3-10)1-2-9-6/h1-2,10H,3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol” are not provided in the search results, similar compounds like “2-Bromo-5-fluoropyridine” can be used in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis

“(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol” is a solid substance . Its molecular weight is 206.01 . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemoselective Functionalization :Research on the chemoselective functionalization of related halopyridines, like 5-bromo-2-chloro-3-fluoropyridine, shows the potential for selective substitution reactions. Catalytic amination under specific conditions can result in exclusive substitution at particular sites, indicating potential for precise chemical modifications in related compounds (Stroup et al., 2007).

Halogen-rich Intermediate Synthesis :The synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, closely related to the compound , is significant in medicinal chemistry. These intermediates serve as valuable building blocks, demonstrating the role of such compounds in creating diverse and functionally rich molecules for chemical and pharmaceutical applications (Wu et al., 2022).

Synthesis of Complex Molecules :The synthesis of complex molecules like Schiff base compounds using similar halopyridines indicates the utility of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol in forming structurally intricate and potentially biologically active compounds. Such processes often involve condensation reactions and are crucial in medicinal chemistry (Wang et al., 2008).

Supramolecular Networks Study :Compounds like (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its chloro analogue, while not directly related, demonstrate the importance of studying the crystal structure and supramolecular networks of halogen-substituted compounds. Such studies can provide insights into the properties and potential applications of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol in material science and crystal engineering (Rajalakshmi et al., 2012).

Infrared Spectroscopy in Cluster Studies :The use of infrared spectroscopy to study hydrogen-bonded clusters of compounds like 2-fluoropyridine with methanol suggests potential applications of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol in spectroscopic studies. This can be important in understanding molecular interactions and designing new materials (Nibu et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

(2-bromo-3-chloro-5-fluoropyridin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFNO/c7-6-5(8)3(2-11)4(9)1-10-6/h1,11H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXGCMGAKPWDFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)Cl)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)

![1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B1383840.png)

![4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383847.png)

![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)

![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)